molecular formula C20H21BrClNO2 B2638189 (2-Bromophenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396807-28-5

(2-Bromophenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2638189
CAS RN: 1396807-28-5
M. Wt: 422.75
InChI Key: IEYCAJOEZGDMNZ-UHFFFAOYSA-N
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Description

The compound (2-Bromophenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C20H21BrClNO2. It belongs to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups .

Scientific Research Applications

Antibacterial Activity

The novel compound exhibits promising antibacterial activity. Researchers have synthesized and characterized this compound, which contains a piperazine moiety. Piperazine is a common structural motif found in various biologically active compounds. In the case of antibacterial agents, it can positively modulate pharmacokinetic properties. The compound’s structure has been confirmed through HRMS, IR, and NMR experiments .

Anti-Tubercular Activity

Although not directly studied for this compound, its structural features warrant investigation for anti-tubercular activity. Similar imidazole-containing compounds have shown promise against Mycobacterium tuberculosis .

properties

IUPAC Name

(2-bromophenyl)-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrClNO2/c21-19-4-2-1-3-18(19)20(24)23-11-9-16(10-12-23)14-25-13-15-5-7-17(22)8-6-15/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYCAJOEZGDMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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